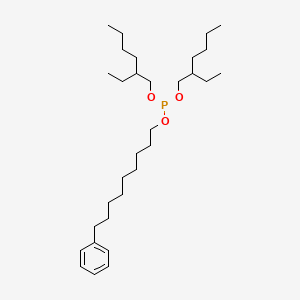
Methylbis(3-methylphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(3-methylphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to two 3-methylphenyl groups and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(3-methylphenyl)arsane typically involves the reaction of arsenic trichloride with 3-methylphenylmagnesium bromide, followed by methylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Preparation of 3-methylphenylmagnesium bromide: This is achieved by reacting 3-methylbromobenzene with magnesium in the presence of anhydrous ether.
Reaction with arsenic trichloride: The 3-methylphenylmagnesium bromide is then reacted with arsenic trichloride to form bis(3-methylphenyl)arsenic chloride.
Methylation: The final step involves the methylation of bis(3-methylphenyl)arsenic chloride using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Industrial setups often use automated systems to handle reagents and maintain an inert atmosphere.
Análisis De Reacciones Químicas
Types of Reactions
Methylbis(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other arsenic-containing compounds.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Methylbis(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methylbis(3-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups attached to arsenic.
Trimethylarsine: Contains three methyl groups bonded to arsenic.
Phenylarsine oxide: Features a phenyl group bonded to arsenic.
Uniqueness
Methylbis(3-methylphenyl)arsane is unique due to the presence of both methyl and 3-methylphenyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
66277-78-9 |
|---|---|
Fórmula molecular |
C15H17As |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
methyl-bis(3-methylphenyl)arsane |
InChI |
InChI=1S/C15H17As/c1-12-6-4-8-14(10-12)16(3)15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
Clave InChI |
CDLBYCMREKICDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[As](C)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


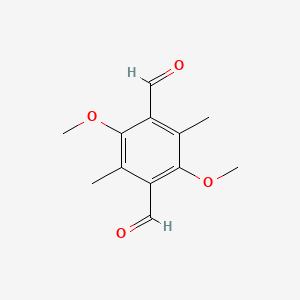
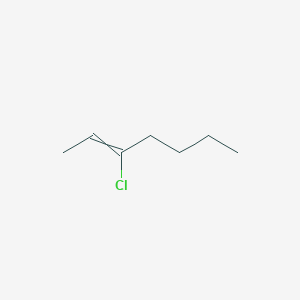
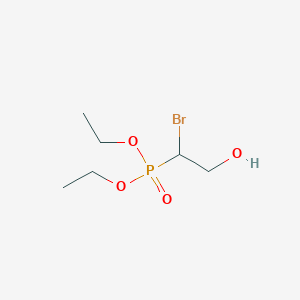
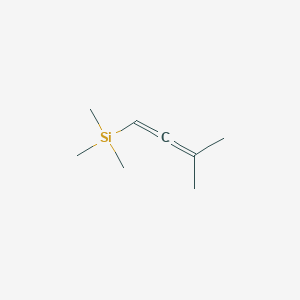
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
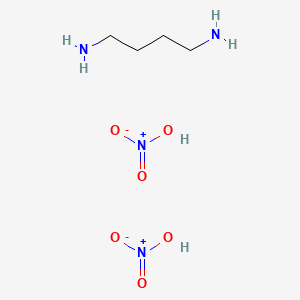
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
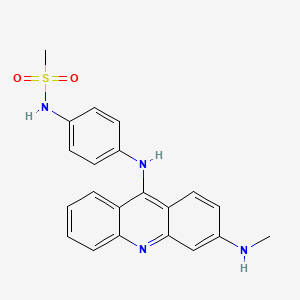
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

